![molecular formula C24H27N3O2S B2603482 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-90-4](/img/structure/B2603482.png)
4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazole group, and a thiophene group, all of which are common in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by factors like its functional groups, molecular weight, and overall structure. These properties could include things like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Agents
The design and synthesis of pyrazole derivatives, including compounds structurally related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at concentrations that are not cytotoxic to mammalian cells, highlighting their potential therapeutic applications (Palkar et al., 2017).
Enzyme Inhibition
Some pyrazole benzamide derivatives have been evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Polymer Synthesis
Compounds with ether linkages related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been used in the synthesis of polyamides. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible, transparent films (Hsiao et al., 2000).
Molybdenum(VI) Dioxo Complexes
Research into molybdenum(VI) dioxo complexes with ligands structurally related to 4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suggests applications in modeling molybdoenzymes. These studies focus on understanding the coordination and interaction mechanisms that could be relevant for enzyme mimicry and catalysis (Judmaier et al., 2009).
Supramolecular Liquid Crystals
The self-assembly properties of pyrazole derivatives have been explored for creating luminescent supramolecular columnar liquid crystals. This research indicates potential applications in materials science for developing novel luminescent materials with self-organizing properties (Moyano et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-4-5-10-29-20-8-6-18(7-9-20)24(28)25-23-21-14-30-15-22(21)26-27(23)19-12-16(2)11-17(3)13-19/h6-9,11-13H,4-5,10,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAGMVMDGVDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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